One documented application of 1-Bromo-2,6-difluorobenzene in scientific research is its use as a precursor in the synthesis of tris(fluorophenyl)boranes. These are molecules containing a central boron atom bonded to three fluorophenyl groups. A study published in the journal "Dalton Transactions" describes a method for synthesizing tris(4-fluorophenyl)borane using 1-Bromo-2,6-difluorobenzene as a starting material. []
The process involves reacting 1-Bromo-2,6-difluorobenzene with phenyllithium, followed by subsequent steps to introduce the boron atom and fluorine groups. This method offers advantages over other approaches due to the readily available and inexpensive nature of 1-Bromo-2,6-difluorobenzene. []
Tris(fluorophenyl)boranes are a class of compounds with potential applications in various scientific fields. Their unique properties, including Lewis acidity and stability, make them attractive candidates for:
1-Bromo-2,6-difluorobenzene is an aromatic organic compound with the chemical formula C₆H₃BrF₂. It is a derivative of benzene where a bromine atom (Br) is attached at the first position (1-) and two fluorine atoms (F) are attached at the second (2-) and sixth (6-) positions of the benzene ring. This compound is a valuable intermediate in organic synthesis due to the presence of both a reactive halogen (Br) and electron-withdrawing fluorine atoms (F) on the aromatic ring [, ].
1-Bromo-2,6-difluorobenzene possesses a planar hexagonal structure characteristic of aromatic compounds. The six carbon atoms form the benzene ring with alternating single and double bonds due to delocalization of electrons. The bromine atom is attached to the first carbon, while the fluorine atoms are positioned at the second and sixth carbons. The presence of fluorine atoms withdraws electron density from the ring, making it relatively electron-deficient. This electronic property influences the reactivity of the molecule [].
1-Bromo-2,6-difluorobenzene is a versatile intermediate used in various organic syntheses. Here are some key reactions:
C₆H₃BrF₂ + PhB(OH)₂ → C₆H₃F₂Ph + KOH + H₂O + XBPh (where X is the leaving group on the catalyst)
Similar to Suzuki-Miyaura coupling, Stille coupling utilizes a palladium catalyst to replace the bromine atom with a vinyl or aryl group using organotin reagents. This reaction allows for the introduction of unsaturated carbon chains or additional aromatic rings.
The electron-withdrawing effect of fluorine atoms can activate the carbon atoms adjacent to them (ortho and para positions) for nucleophilic substitution reactions. Treatment with strong bases like n-butyllithium (n-BuLi) can generate a carbanion at these positions, enabling further functionalization.
1-Bromo-2,6-difluorobenzene is not a biological molecule and does not have a specific mechanism of action within living organisms.
1-Bromo-2,6-difluorobenzene is a flammable liquid and should be handled with appropriate precautions. It is also considered a mild irritant and may cause skin or eye irritation upon contact.
Flammable;Irritant